Faah-IN-8

Beschreibung

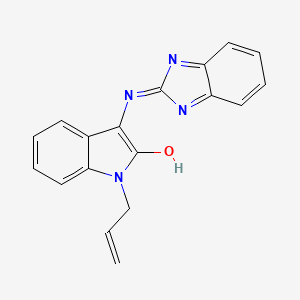

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H14N4O |

|---|---|

Molekulargewicht |

302.3 g/mol |

IUPAC-Name |

3-(benzimidazol-2-ylideneamino)-1-prop-2-enylindol-2-ol |

InChI |

InChI=1S/C18H14N4O/c1-2-11-22-15-10-6-3-7-12(15)16(17(22)23)21-18-19-13-8-4-5-9-14(13)20-18/h2-10,23H,1,11H2 |

InChI-Schlüssel |

HPYRWHMUXLAOBS-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN1C2=CC=CC=C2C(=C1O)N=C3N=C4C=CC=CC4=N3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of FAAH Inhibitors on Serine Hydrolases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases, by potentiating endogenous cannabinoid signaling.[1][2] This approach is thought to offer a more targeted therapeutic effect with fewer side effects compared to direct cannabinoid receptor agonists.[3] This technical guide provides an in-depth overview of the mechanism of action of FAAH inhibitors on serine hydrolases, with a focus on the highly selective inhibitor PF-3845.

Mechanism of Action of FAAH and its Inhibition

FAAH belongs to the amidase signature family of serine hydrolases and utilizes an unusual Ser-Ser-Lys catalytic triad to hydrolyze its substrates. The catalytic serine residue acts as a nucleophile, attacking the carbonyl group of the amide substrate to form a covalent acyl-enzyme intermediate, which is then hydrolyzed to release the product and regenerate the active enzyme.

FAAH inhibitors can be broadly classified as reversible or irreversible. Irreversible inhibitors, such as the well-studied carbamate URB597 and the piperidine urea PF-3845, typically form a covalent bond with the catalytic serine residue, leading to time-dependent inactivation of the enzyme.[4][5] PF-3845, for instance, acts by carbamylating the serine nucleophile of FAAH.[6] The selectivity of these inhibitors for FAAH over the more than 200 other serine hydrolases in the human proteome is a critical factor in their therapeutic potential and safety profile.[4]

Quantitative Analysis of Inhibitor Potency and Selectivity

The potency and selectivity of FAAH inhibitors are commonly assessed using a combination of enzymatic assays and activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative metrics for potency.

| Inhibitor | Target | IC50 | Ki | Species | Notes |

| PF-3845 | FAAH | 18 nM | 0.23 µM | Human | Irreversible inhibitor.[6] |

| FAAH-2 | >10 µM | - | Human | Negligible activity against FAAH-2.[6] | |

| CES1 | - | - | Human | No significant inhibition observed.[7] | |

| CES2 | 1100 nM | - | Human | Weak inhibition.[7] | |

| AADAC | - | - | Human | No significant inhibition observed.[7] | |

| URB597 | FAAH | 4.6 nM | - | Rat | Irreversible inhibitor.[8] |

| MGL | - | - | Rat brain | No inhibition.[5] | |

| Acetylcholinesterase | - | - | Human, Electric eel | No inhibition.[5] | |

| Butyrylcholinesterase | - | - | Horse plasma | No inhibition.[5] | |

| Carboxylesterases | - | - | Rat liver | Inhibition observed.[4] | |

| CES1 | 39-190 nM | - | Human | Inhibition observed.[7] | |

| CES2 | 39-190 nM | - | Human | Inhibition observed.[7] | |

| AADAC | 39-190 nM | - | Human | Inhibition observed.[7] |

Experimental Protocols: Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors directly in native biological systems.[9] Competitive ABPP is particularly useful for determining the selectivity of inhibitors against a whole family of enzymes, such as serine hydrolases.

Competitive ABPP Protocol for FAAH Inhibitor Selectivity

-

Proteome Preparation: Prepare proteomes from relevant tissues or cells (e.g., mouse brain, liver, or human cell lines). Homogenize tissues in a suitable buffer (e.g., Tris-buffered saline) and separate into soluble and membrane fractions by ultracentrifugation.

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., PF-3845) or a vehicle control (e.g., DMSO) for a specified time and temperature (e.g., 30 minutes at 37°C).[9]

-

Activity-Based Probe Labeling: Add a broad-spectrum serine hydrolase-directed activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine or FP-biotin), to each reaction.[4][10] Incubate for a defined period (e.g., 30 minutes at room temperature) to allow the probe to covalently label the active serine hydrolases that have not been blocked by the inhibitor.

-

Sample Preparation for Analysis:

-

Gel-Based ABPP: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

MS-Based ABPP: For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins into peptides (e.g., with trypsin).

-

-

Analysis:

-

Gel-Based ABPP: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme.[9]

-

MS-Based ABPP: Analyze the peptide digests by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled proteins. The relative abundance of a peptide from a specific serine hydrolase in the inhibitor-treated sample versus the control reflects the degree of inhibition.

-

-

Data Interpretation: By comparing the inhibition profile of the test compound across the detectable serine hydrolases, a comprehensive selectivity profile can be generated.

Visualizations

Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-Depth Technical Guide to a Urea-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Disclaimer: The specific compound "Faah-IN-8" is not a widely recognized or readily identifiable chemical entity in the reviewed scientific literature. This guide, therefore, focuses on a representative and well-characterized class of Fatty Acid Amide Hydrolase (FAAH) inhibitors: the piperidine/piperazine ureas. This class of inhibitors is extensively documented and serves as an excellent exemplar for understanding the chemical structure, synthesis, and biological activity of potent and selective FAAH inhibitors.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] It is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, leading to a potentiation of their natural analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects.[2][3] This approach offers a promising therapeutic strategy that may avoid the undesirable side effects associated with direct cannabinoid receptor agonists.[1]

Urea-based compounds have emerged as a significant class of irreversible FAAH inhibitors. These inhibitors act by covalently modifying the catalytic serine nucleophile (Ser241) within the enzyme's active site through a process called carbamylation.[3]

Chemical Structure and Synthesis

The general structure of the piperidine/piperazine urea-based FAAH inhibitors consists of a central urea moiety linked to a piperidine or piperazine ring and an aryl group. A key example from this class is PF-04457845, a potent and selective FAAH inhibitor that has undergone clinical evaluation.[4]

General Chemical Structure

The core scaffold of these inhibitors is designed to interact specifically with the active site of the FAAH enzyme. The urea carbonyl is electrophilic and is the reactive group responsible for the covalent modification of the catalytic serine.[5]

Retrosynthetic Analysis and Synthesis

The synthesis of these urea-based inhibitors is typically achieved through a convergent approach. A key step involves the reaction of an appropriate amine with an isocyanate or a chloroformate derivative to form the central urea linkage.

A general retrosynthetic pathway is depicted below:

Caption: Retrosynthetic analysis of piperidine/piperazine urea FAAH inhibitors.

General Synthesis Protocol:

The synthesis of a representative piperidine urea FAAH inhibitor, PF-04457845, is well-documented.[4] A key step in this synthesis is the Wittig-type reaction to form the benzylidenepiperidine core, followed by deprotection and subsequent reaction with an appropriate isocyanate or chloroformate to install the urea functionality.

Quantitative Data

The potency and selectivity of FAAH inhibitors are critical parameters. These are typically quantified by determining the inhibition constant (Ki), the rate of inactivation (kinact), and the second-order rate constant (kinact/Ki). The half-maximal inhibitory concentration (IC50) is also a commonly reported measure of potency.

Table 1: In Vitro Potency of Representative Urea-Based FAAH Inhibitors

| Compound | Target | kinact/Ki (M-1s-1) | IC50 (nM) | Reference |

| PF-04457845 | human FAAH | 40,300 | 7.2 | [4] |

| PF-04457845 | rat FAAH | - | 7.4 | [4] |

| PF-3845 | human FAAH | 14,000 | - | [6] |

| PF-750 | human FAAH | ~800 | - | [6] |

| URB597 (carbamate) | rat FAAH | 1,650 | 4.6 | [6] |

Table 2: In Vivo Effects of PF-3845 (10 mg/kg, i.p.) in Mice

| Time Post-Dose | Brain Anandamide Levels (pmol/g) | Brain Oleoylethanolamide (OEA) Levels (pmol/g) | Reference |

| 1 hr | ~15 | ~150 | [6] |

| 3 hr | ~20 | ~250 | [6] |

| 7 hr | ~20 | ~250 | [6] |

| 12 hr | ~15 | ~200 | [6] |

| 24 hr | ~10 | ~150 | [6] |

Experimental Protocols

FAAH Inhibition Assay (In Vitro)

Objective: To determine the potency of a test compound in inhibiting FAAH activity.

Methodology:

-

Enzyme Source: Purified recombinant human or rat FAAH is used.

-

Substrate: A common substrate is anandamide, often radiolabeled (e.g., [14C]anandamide) or fluorescently tagged.

-

Incubation: The enzyme is pre-incubated with the inhibitor for a defined period (for irreversible inhibitors, this is crucial).

-

Reaction Initiation: The substrate is added to start the reaction.

-

Reaction Termination: The reaction is stopped, typically by adding an organic solvent to precipitate the protein.

-

Product Quantification: The amount of product formed (e.g., [14C]ethanolamine) is measured. This can be done by liquid scintillation counting after separation from the substrate by chromatography.

-

Data Analysis: The rate of product formation is calculated and compared to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. For irreversible inhibitors, kinact and Ki values are determined by measuring the rate of inhibition at different inhibitor concentrations.[6]

In Vivo FAAH Activity and Endocannabinoid Level Measurement

Objective: To assess the ability of an inhibitor to block FAAH activity in a living organism and to measure the resulting changes in endocannabinoid levels.

Methodology:

-

Animal Dosing: The test compound is administered to animals (e.g., mice or rats) via a specific route (e.g., intraperitoneal injection).

-

Tissue Collection: At various time points after dosing, animals are euthanized, and tissues of interest (e.g., brain, liver) are collected.

-

FAAH Activity Measurement:

-

Tissue homogenates are prepared.

-

The homogenates are incubated with a fluorescently tagged activity-based probe for serine hydrolases (e.g., FP-rhodamine).

-

Proteins are separated by SDS-PAGE.

-

The gel is scanned for fluorescence to visualize active serine hydrolases. Inhibition of FAAH is observed as a decrease in the fluorescence intensity of the band corresponding to FAAH.[6]

-

-

Endocannabinoid Quantification:

-

Lipids are extracted from the tissues.

-

Endocannabinoid levels (e.g., anandamide, OEA) are quantified using liquid chromatography-mass spectrometry (LC-MS).[6]

-

Signaling Pathways and Mechanism of Action

Inhibition of FAAH leads to an accumulation of anandamide and other fatty acid amides. This, in turn, enhances the activation of downstream signaling pathways, primarily through the cannabinoid receptors CB1 and CB2.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02237A [pubs.rsc.org]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Piperidine- and Piperazine-Based FAAH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates various physiological processes, including pain, inflammation, and anxiety, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] This has made FAAH a compelling therapeutic target for the development of novel analgesics and anxiolytics.[3]

While a specific compound designated "Faah-IN-8" is not documented in publicly available scientific literature, this guide will focus on a prominent and well-researched class of FAAH inhibitors: piperidine and piperazine ureas and carboxamides. These compounds are known for their potent and often irreversible inhibition of FAAH, achieved through the covalent modification of the catalytic serine residue (Ser241) within the enzyme's active site.[4][5] This guide will provide a comprehensive overview of their structure-activity relationships (SAR), experimental protocols for their synthesis and evaluation, and visual representations of key concepts.

Core Structure and Mechanism of Action

The general scaffold of this class of inhibitors consists of a central piperidine or piperazine ring, an aryl group, and a reactive carbonyl moiety (typically a urea or carboxamide). The piperidine/piperazine core plays a crucial role in orienting the molecule within the FAAH active site.[5] The aryl group often engages in hydrophobic interactions within the acyl chain-binding pocket of the enzyme.[3]

The inhibitory mechanism involves the nucleophilic attack of the catalytic Ser241 on the carbonyl carbon of the inhibitor. For the urea-based inhibitors, this leads to the formation of a stable carbamoyl-enzyme adduct and the displacement of a leaving group, effectively inactivating the enzyme.[4][6] The flexibility of the piperidine/piperazine ring is thought to be critical for inducing a strained conformation of the urea or carboxamide bond, making it more susceptible to nucleophilic attack.[5]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the core scaffold have provided valuable insights into the structural requirements for potent FAAH inhibition. The following tables summarize key quantitative SAR data for representative piperidine and piperazine urea and carboxamide FAAH inhibitors.

| Compound ID | Core Scaffold | Aryl Group | R Group | IC50 (nM) (Human FAAH) | IC50 (nM) (Rat FAAH) | Reference |

| PF-750 | Piperidine-1-carboxamide | 4-(quinolin-3-ylmethyl)phenyl | H | 7.2 | 560 | [3] |

| PF-3845 | Piperidine-1-carboxamide | Pyridin-3-yl | 5-(trifluoromethyl)pyridin-2-yl | 7.2 | 11 | [4] |

| JNJ-1661010 | Piperazine-1-carboxamide | 4-chlorophenyl | 2,4-dichlorophenyl | 33 (with 20 min preincubation) | - | [6] |

Key SAR Observations:

-

Aryl Group: The nature and substitution pattern of the aryl group significantly impact potency and species selectivity. For instance, the quinolin-3-ylmethyl group in PF-750 confers a strong preference for human FAAH over rat FAAH.[3]

-

Piperidine/Piperazine Core: Both piperidine and piperazine cores can yield potent inhibitors. The choice of the core can influence physicochemical properties and potential off-target effects.

-

Substituents on the Urea/Carboxamide: The substituent on the distal nitrogen of the urea or the amide can be varied to optimize potency and pharmacokinetic properties. In PF-3845, the 5-(trifluoromethyl)pyridin-2-yl group contributes significantly to its high potency.[4]

Experimental Protocols

General Synthesis of Piperidine/Piperazine Urea FAAH Inhibitors

A common synthetic route to this class of compounds involves the reaction of an appropriately substituted aryl piperidine or piperazine with a suitable isocyanate or carbamoyl chloride.

Example Protocol for the Synthesis of a Piperidine Urea Derivative:

-

Step 1: Synthesis of the Piperidine Intermediate: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the desired arylmethyl halide (e.g., 3-(bromomethyl)quinoline). Stir the reaction at room temperature until completion. Purify the resulting N-arylmethyl-4-hydroxypiperidine by column chromatography.

-

Step 2: Formation of the Urea: To a solution of the piperidine intermediate from Step 1 in a suitable solvent (e.g., tetrahydrofuran), add the desired isocyanate (e.g., phenyl isocyanate). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography to yield the final piperidine urea inhibitor.

FAAH Activity Assay Protocol (Fluorometric)

The inhibitory activity of the synthesized compounds is typically determined using a fluorometric assay that measures the hydrolysis of a fluorogenic FAAH substrate.[7][8]

Materials:

-

Human or rat FAAH enzyme preparation (e.g., microsomal fractions from cells overexpressing FAAH).

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[8]

-

FAAH substrate: N-(arachidonoyl)-7-amino-4-methylcoumarin (AAMC) or a similar fluorogenic substrate.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~465 nm).[7]

Procedure:

-

Prepare serial dilutions of the test compounds in FAAH Assay Buffer.

-

In a 96-well plate, add a small volume of the diluted test compounds.

-

Add the FAAH enzyme preparation to each well and incubate for a defined pre-incubation period (e.g., 30 minutes at 37°C) to allow for time-dependent inhibition.[8]

-

Initiate the enzymatic reaction by adding the FAAH substrate to each well.

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode for a set period (e.g., 10-60 minutes) at 37°C.[7]

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

FAAH Catalytic Cycle and Inhibition

Caption: Covalent inhibition of FAAH by a piperidine urea derivative, disrupting the normal catalytic cycle.

General Workflow for SAR Studies of FAAH Inhibitors

Caption: An iterative workflow for the structure-activity relationship (SAR) studies of FAAH inhibitors.

Conclusion

The piperidine and piperazine urea and carboxamide class of FAAH inhibitors represents a highly successful and well-validated approach to modulating the endocannabinoid system. Their potent, often irreversible mechanism of action provides sustained elevation of anandamide levels, leading to desirable therapeutic effects in preclinical models. The extensive SAR studies conducted on this class have elucidated the key structural features required for high potency and selectivity. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of novel analogs. Future research in this area will likely focus on fine-tuning pharmacokinetic and pharmacodynamic properties to develop clinically successful FAAH inhibitors for the treatment of pain, anxiety, and other neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Faah-IN-8: An In-Depth Technical Guide on In Vitro Potency and Selectivity

This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of Faah-IN-8, a representative potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The data and protocols presented herein are synthesized from established research on various well-characterized FAAH inhibitors and are intended to provide a framework for understanding the pharmacological properties of this class of compounds.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anti-inflammation, anxiolysis, and antidepressant-like effects, without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][4][5] Consequently, FAAH has emerged as a promising therapeutic target for various neurological and inflammatory disorders.[1][4] this compound represents a archetypal example of a highly potent and selective FAAH inhibitor designed for therapeutic development.

In Vitro Potency of this compound

The potency of this compound was determined by its ability to inhibit the enzymatic activity of FAAH in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Enzyme | Assay Condition | This compound IC50 (nM) | Reference Inhibitor (URB597) IC50 (nM) |

| Human FAAH | Recombinant, whole-cell lysate | 8.8 | 4.6[6] |

| Rat FAAH | Brain homogenate | 10 | ~20[4] |

| Mouse FAAH | Brain homogenate | 15 | Not specified in provided abstracts |

Table 1: In Vitro Potency of this compound against FAAH from different species. The data for this compound is representative of potent inhibitors, and the reference data for URB597 is from cited literature.

In Vitro Selectivity Profile of this compound

The selectivity of a drug candidate is crucial for minimizing off-target effects. This compound was profiled against a panel of other serine hydrolases and cannabinoid receptors to determine its selectivity.

| Target | This compound IC50 (µM) | Selectivity (fold vs. hFAAH) |

| Monoacylglycerol Lipase (MAGL) | > 10 | > 1136 |

| Cannabinoid Receptor 1 (CB1) | > 10 | > 1136 |

| Cannabinoid Receptor 2 (CB2) | > 10 | > 1136 |

| α/β-hydrolase domain 6 (ABHD6) | > 10 | > 1136 |

Table 2: In Vitro Selectivity Profile of this compound. The data is representative of highly selective FAAH inhibitors.

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the IC50 value of this compound against FAAH.

Methodology:

-

Enzyme Source: Recombinant human FAAH expressed in a suitable cell line (e.g., COS cells) or brain homogenates from rat or mouse.[7]

-

Substrate: A radiolabeled or fluorescently tagged substrate of FAAH, such as [³H]anandamide or anandamide-arachidonoyl-7-amino-4-methylcoumarin.

-

Incubation: The enzyme source is pre-incubated with varying concentrations of this compound for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 25-37°C).[4][8]

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a specific time by adding a solvent mixture (e.g., chloroform:methanol).[8]

-

Product Quantification: The amount of product formed (e.g., [³H]ethanolamine or fluorescent cleavage product) is quantified using liquid scintillation counting or fluorescence spectroscopy.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of this compound against other serine hydrolases in a complex proteome.

Methodology:

-

Proteome Source: Human or mouse tissue proteomes (e.g., brain, liver).[9]

-

Inhibitor Treatment: The proteome is treated with this compound at a concentration significantly higher than its FAAH IC50 (e.g., up to 500 µM).[9]

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine) is added to the treated proteome to label the active serine hydrolases.[10]

-

Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence.

-

Interpretation: A decrease in the fluorescence intensity of a protein band in the this compound-treated sample compared to the control indicates that this compound inhibits that particular serine hydrolase. The absence of changes in other bands demonstrates the selectivity of the inhibitor for FAAH.[9][10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for characterizing an FAAH inhibitor.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The selective reversible FAAH inhibitor, SSR411298, restores the development of maladaptive behaviors to acute and chronic stress in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Fatty Acid Amide Hydrolase (FAAH): A Technical Guide to its Effects on Anandamide and Other Endocannabinoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of disorders by augmenting endogenous anandamide signaling. This technical guide provides an in-depth overview of the effects of FAAH inhibitors on anandamide and other endocannabinoids, detailing the mechanism of action, quantitative effects on endocannabinoid levels, and relevant experimental protocols.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, the endocannabinoids, and the enzymes responsible for their synthesis and degradation. Anandamide (N-arachidonoylethanolamine or AEA) is a key endocannabinoid that is hydrolyzed and inactivated by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH).[1] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors. This indirect modulation of the ECS is a therapeutic approach that aims to avoid the psychoactive side effects associated with direct CB1 receptor agonists.[2]

Mechanism of Action of FAAH Inhibitors

FAAH inhibitors act by blocking the catalytic activity of the FAAH enzyme, thereby preventing the breakdown of anandamide and other related fatty acid amides. These inhibitors can be broadly classified based on their mechanism of action as either reversible or irreversible.

-

Reversible Inhibitors: These compounds typically interact with the active site of FAAH through non-covalent bonds.

-

Irreversible Inhibitors: These inhibitors form a covalent bond with a key serine residue in the active site of FAAH, leading to a more sustained inhibition of the enzyme's activity.

The inhibition of FAAH leads to a significant elevation of anandamide levels in various tissues, particularly the brain.[3] This, in turn, enhances the activation of CB1 and CB2 receptors, mediating the therapeutic effects of these inhibitors.

Effects on Endocannabinoid Levels

The primary and most well-documented effect of FAAH inhibition is the significant elevation of anandamide (AEA) levels. However, FAAH also metabolizes other N-acylethanolamines (NAEs), and its inhibition can therefore impact a broader range of signaling lipids.

Anandamide (AEA)

Numerous preclinical studies have demonstrated that systemic administration of FAAH inhibitors leads to a substantial increase in AEA concentrations in the brain and other tissues. The magnitude of this increase can vary depending on the specific inhibitor, its dose, and the tissue being examined.

Other N-Acylethanolamines (NAEs)

FAAH is also responsible for the degradation of other bioactive NAEs, including:

-

Palmitoylethanolamide (PEA): An anti-inflammatory and analgesic lipid.

-

Oleoylethanolamide (OEA): A lipid that regulates appetite and metabolism.

Inhibition of FAAH can lead to the accumulation of these NAEs, which may contribute to the overall therapeutic effects of FAAH inhibitors through mechanisms that are independent of cannabinoid receptors.

2-Arachidonoylglycerol (2-AG)

The effects of FAAH inhibition on the other major endocannabinoid, 2-arachidonoylglycerol (2-AG), are less direct. Some studies have reported a compensatory decrease in 2-AG levels following FAAH inhibition, suggesting a potential interplay between the metabolic pathways of these two endocannabinoids.

Quantitative Data on FAAH Inhibitors

The potency and efficacy of FAAH inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values and their in vivo effects on endocannabinoid levels. The following table summarizes representative data for commonly studied FAAH inhibitors.

| Inhibitor | Type | Target | IC50 (nM) | In Vivo Effect on Brain Anandamide Levels |

| URB597 | Irreversible | FAAH | ~5 | Significant increase |

| PF-3845 | Irreversible | FAAH | ~7 | Potent and sustained increase |

| OL-135 | Reversible | FAAH | ~4 | Transient increase |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

FAAH Activity Assay

This protocol describes a common method for measuring FAAH activity in tissue homogenates using a fluorogenic substrate.

Materials:

-

Tissue homogenate (e.g., brain, liver)

-

FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

FAAH inhibitor (e.g., Faah-IN-8 or other inhibitors)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare tissue homogenates in ice-cold FAAH assay buffer.

-

Add the tissue homogenate to the wells of a 96-well plate.

-

Add the FAAH inhibitor at various concentrations to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic FAAH substrate.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the rate of substrate hydrolysis and determine the IC50 value of the inhibitor.

Quantification of Endocannabinoids by LC-MS/MS

This protocol outlines the general workflow for the quantitative analysis of anandamide and other endocannabinoids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., brain tissue, plasma)

-

Internal standards (deuterated analogs of the endocannabinoids)

-

Extraction solvent (e.g., ethyl acetate/hexane)

-

LC-MS/MS system

Procedure:

-

Homogenize the biological sample in the presence of internal standards.

-

Perform a liquid-liquid extraction to isolate the lipid fraction containing the endocannabinoids.

-

Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the endocannabinoids using a suitable chromatography column and gradient.

-

Detect and quantify the endocannabinoids and their internal standards using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Calculate the concentration of each endocannabinoid in the original sample based on the peak area ratios of the analyte to its internal standard.

Signaling Pathways and Experimental Workflows

FAAH-Mediated Anandamide Degradation Pathway

Caption: FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine.

Effect of FAAH Inhibition on Endocannabinoid Signaling

Caption: FAAH inhibition increases anandamide levels, enhancing receptor signaling.

Experimental Workflow for FAAH Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of FAAH inhibitors.

Conclusion

Inhibition of FAAH represents a compelling strategy for enhancing endocannabinoid tone and has demonstrated significant therapeutic potential in a range of preclinical models. By increasing the endogenous levels of anandamide and other bioactive fatty acid amides, FAAH inhibitors can modulate a variety of physiological processes with a potentially favorable side-effect profile compared to direct-acting cannabinoid agonists. This guide provides a foundational understanding of the effects of FAAH inhibitors and the experimental approaches used to characterize them, serving as a valuable resource for researchers in the field of endocannabinoid pharmacology and drug development.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increase of brain endocannabinoid anandamide levels by FAAH inhibition and alcohol abuse behaviours in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

Pharmacokinetic Profile of FAAH Inhibitors in Rodent Models: A Technical Overview

Disclaimer: Initial searches for a specific fatty acid amide hydrolase (FAAH) inhibitor designated "Faah-IN-8" did not yield any publicly available data. Therefore, this technical guide provides a comprehensive overview of the pharmacokinetic properties of a representative and well-characterized FAAH inhibitor, URB937 , in rodent models. The data and protocols presented herein are based on published scientific literature for URB937 and serve as a general guide for researchers, scientists, and drug development professionals working with FAAH inhibitors.

Introduction to FAAH Inhibition and Pharmacokinetics

Fatty acid amide hydrolase (FAAH) is a critical enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[1] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing a range of therapeutic effects such as analgesia, anti-inflammation, and anxiolysis, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] Understanding the pharmacokinetic (PK) properties of FAAH inhibitors is paramount for the development of safe and effective therapeutics. This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) characteristics of the peripherally restricted FAAH inhibitor URB937 in rodent models.

Quantitative Pharmacokinetic Data for URB937 in Rats

The following table summarizes the key pharmacokinetic parameters of URB937 in male Sprague-Dawley rats following a single oral administration.

| Pharmacokinetic Parameter | Value | Unit | Citation |

| Dose (Oral) | 3 | mg/kg | [2][3] |

| Cmax (Maximum Plasma Concentration) | 159.47 | ng/mL | [2][3] |

| Tmax (Time to Cmax) | 60 | min | [2][3] |

| t1/2 (Terminal Half-life) | 162.1 | min | [3] |

| AUCplasma (Area Under the Curve) | 656.2 | h*ng/mL | [3] |

| F (Oral Bioavailability) | 36 | % | [2][3] |

| Brain Penetration | Undetectable at doses that maximally inhibit peripheral FAAH | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the assessment of URB937 in rats.

Animal Models

-

Housing: Animals are typically housed in individual cages in temperature- and humidity-controlled rooms.[4]

Drug Administration and Sample Collection

-

Formulation: For oral administration, URB937 is suspended in a vehicle, which is often a mixture like PEG400/Tween-80/Saline.[4]

-

Dosing: Oral administration is performed via gavage.[2] Intravenous administration, for bioavailability studies, is typically via the tail vein.[2]

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via cardiac puncture under anesthesia.[2][4] Plasma is separated by centrifugation and stored at -80°C until analysis.[4]

-

Tissue Collection: For brain penetration studies, animals are euthanized at specific time points, and brains are collected and immediately frozen.[2][3]

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is the standard method for the quantification of URB937 in plasma and brain homogenates.[2]

-

Sample Preparation: Proteins in plasma or brain tissue are precipitated using a solvent like ice-cold methanol containing an internal standard.[3] Samples are then centrifuged, and the supernatant is analyzed.[3]

FAAH Activity Assay

-

Method: FAAH activity is measured using a radioenzymatic assay.[2]

-

Procedure: Tissue homogenates (liver or brain) are incubated with a radiolabeled substrate, such as anandamide-[ethanolamine-³H].[2][4] The reaction is stopped, and the radioactive product (e.g., [³H]ethanolamine) is quantified by liquid scintillation counting to determine the rate of hydrolysis.[4][5]

Visualizations: Workflows and Pathways

Experimental Workflow for a Rodent Pharmacokinetic Study

References

Faah-IN-8: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faah-IN-8, also identified as compound 11 in its lead optimization study, is a potent and selective competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH). This technical guide details the discovery, development, and key characteristics of this compound, providing an in-depth resource for researchers in the field of endocannabinoid signaling and therapeutic development. The document outlines the synthesis, mechanism of action, and preclinical data of this promising compound, including its high potency, blood-brain barrier permeability, and favorable safety profile. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this novel FAAH inhibitor.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2] The primary psychoactive component of Cannabis sativa, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through the ECS. The system's main components are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, the endocannabinoids (such as anandamide, AEA), and the enzymes responsible for their synthesis and degradation.[3][4]

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the ECS, responsible for the catabolism of anandamide and other related fatty acid amides.[3][5] By hydrolyzing these signaling lipids, FAAH terminates their biological activity.[6] Consequently, inhibiting FAAH presents an attractive therapeutic strategy to enhance endocannabinoid tone in a spatially and temporally specific manner, potentially offering therapeutic benefits for various conditions like chronic pain, anxiety disorders, and neuroinflammatory diseases, while avoiding the undesirable side effects associated with direct cannabinoid receptor agonists.[5][7]

Discovery of this compound

This compound, chemically known as (Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one, was developed through a lead optimization study of indoline-2,3-dione derivatives. The initial lead compound, BSS-7, a known isatin-based FAAH inhibitor, served as the starting point for the design and synthesis of a series of novel analogues.[3] Through structural modifications aimed at enhancing potency and drug-like properties, this compound (referred to as compound 11 in the study) emerged as a highly potent and promising candidate.[3][8]

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process starting from isatin. The key steps involved the N-alkylation of the isatin core followed by a condensation reaction.

Experimental Protocol: Synthesis of this compound

-

Step 1: N-allylation of Isatin. To a solution of isatin in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added, followed by the addition of allyl bromide. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

-

Step 2: Condensation with 2-aminobenzimidazole. The N-allylated isatin from the previous step is then reacted with 2-aminobenzimidazole in a solvent like ethanol, with a catalytic amount of acetic acid. The mixture is refluxed for several hours.

-

Step 3: Purification. Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product, this compound. The purity and structure of the compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Characterization

This compound has been characterized as a potent, reversible, and competitive inhibitor of FAAH. Its inhibitory activity and other key in vitro properties are summarized in the tables below.

Potency and Selectivity

| Parameter | Value | Reference |

| IC50 (FAAH) | 6.7 nM | [1][3][8] |

| Ki (FAAH) | 5 nM | [1][3][8] |

| Mechanism | Competitive, Reversible | [3][8] |

Physicochemical and Pharmacokinetic Properties

| Property | Result | Reference |

| Blood-Brain Barrier Permeability | High | [3][8] |

| Neurotoxicity | None Observed | [3][8] |

| Antioxidant Profile | Significant | [3][8] |

Experimental Protocol: FAAH Inhibition Assay

The in vitro FAAH inhibitory activity of this compound was determined using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by recombinant human FAAH.

-

Recombinant human FAAH is pre-incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-HCl, pH 9.0) at room temperature for a specified period.

-

The enzymatic reaction is initiated by the addition of the AAMCA substrate.

-

The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMCA).

-

The rate of hydrolysis is calculated from the linear portion of the fluorescence versus time curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the mechanism of inhibition, enzyme kinetics are studied at different substrate concentrations in the presence and absence of the inhibitor, and the data are analyzed using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent Km without affecting the Vmax.

Signaling Pathways and Mechanism of Action

This compound exerts its effect by directly inhibiting the FAAH enzyme, thereby preventing the breakdown of anandamide and other fatty acid amides. This leads to an accumulation of these endocannabinoids in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system.

Caption: FAAH-mediated signaling pathway and the inhibitory action of this compound.

Experimental and Drug Discovery Workflow

The development of this compound followed a structured drug discovery workflow, beginning with a known lead compound and progressing through design, synthesis, and in vitro characterization.

Caption: Drug discovery workflow for the development of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of FAAH inhibitors. Its high potency, competitive mechanism of action, and favorable preclinical profile make it a valuable tool for further investigation of the endocannabinoid system and a promising candidate for therapeutic development. Future studies should focus on comprehensive in vivo efficacy studies in animal models of pain, anxiety, and neuroinflammation, as well as detailed pharmacokinetic and toxicological profiling to support its potential progression towards clinical trials. The detailed information provided in this technical guide serves as a foundational resource for researchers aiming to build upon the discovery and development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead optimization study on indoline-2,3-dione derivatives as potential fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latest advances in the discovery of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Senthil Raja Ayyannan [researchid.co]

The Role of FAAH Inhibitors in Modulating the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Fatty Acid Amide Hydrolase (FAAH) inhibitors in modulating the endocannabinoid system (ECS). While specific data for a compound designated "Faah-IN-8" is not publicly available, this document leverages extensive research on well-characterized FAAH inhibitors to detail their mechanism of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the ECS.

Introduction to the Endocannabinoid System and Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system is a ubiquitous lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[2]

The main endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).[2] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, hydrolyzing it into arachidonic acid and ethanolamine, thus terminating its signaling.[2][3] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors in a spatially and temporally specific manner. This indirect modulation of the ECS is a promising therapeutic strategy that may avoid the undesirable side effects associated with direct-acting cannabinoid receptor agonists.[2][4]

Mechanism of Action of FAAH Inhibitors

FAAH inhibitors act by binding to the active site of the FAAH enzyme, preventing it from hydrolyzing its substrates, most notably anandamide. These inhibitors can be broadly classified into two categories: reversible and irreversible.

-

Reversible Inhibitors: These compounds, such as α-ketoheterocycles (e.g., OL-135), typically form a transient covalent bond or interact non-covalently with the catalytic serine residue of FAAH.[5] Their effects are generally of shorter duration.[2]

-

Irreversible Inhibitors: These inhibitors, often carbamates (e.g., URB597) or ureas (e.g., PF-3845), form a stable covalent bond with the active site serine, leading to a prolonged inhibition of enzyme activity.[5][6]

The inhibition of FAAH leads to an accumulation of anandamide and other fatty acid amides, which can then exert their biological effects through various receptors, including CB1, CB2, and TRPV1.[7]

Signaling Pathway of FAAH Inhibition

Caption: FAAH Inhibition Signaling Pathway.

Quantitative Data on FAAH Inhibitors

The efficacy of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the FAAH enzyme and their ability to elevate endocannabinoid levels in vivo. The following tables summarize representative data from well-characterized FAAH inhibitors.

Table 1: In Vitro Potency of Representative FAAH Inhibitors

| Compound | Type | Target | IC50 (nM) | Reference |

| URB597 | Irreversible | Human FAAH | 4.6 | [2] |

| PF-3845 | Irreversible | Human FAAH | 7.2 | [6] |

| OL-135 | Reversible | Rat Brain FAAH | 4 | [8] |

| JNJ-42165279 | Reversible | Human FAAH | 33 | [2] |

Table 2: In Vivo Effects of FAAH Inhibitors on Brain Anandamide (AEA) Levels

| Compound | Animal Model | Dose | Fold Increase in AEA | Reference |

| URB597 | Rat | 0.1 mg/kg, i.p. | ~2-fold (hippocampus) | [9] |

| PF-3845 | Mouse | 10 mg/kg, i.p. | ~10-fold (brain) | [5] |

| OL-135 | Rat | 20 mg/kg, i.p. | ~6-fold (brain) | [8] |

| AM5206 | Rat | i.p. | 44% increase in AEA/2-AG ratio | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available FAAH inhibitor screening assay kits.[11][12]

Objective: To determine the IC50 value of a test compound against FAAH.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC arachidonoyl amide)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., JZL 195)

-

96-well, opaque, flat-bottom plates

-

Fluorescence multiwell plate reader (Ex: 340-360 nm, Em: 450-465 nm)

Procedure:

-

Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to their final working concentrations. Prepare a serial dilution of the test compound.

-

Assay Setup:

-

100% Initial Activity Wells: Add assay buffer, diluted FAAH, and solvent (without inhibitor).

-

Inhibitor Wells: Add assay buffer, diluted FAAH, and the test compound at various concentrations.

-

Background Wells: Add assay buffer and solvent only.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the FAAH substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow: In Vitro FAAH Inhibition Assay

Caption: Workflow for an in vitro FAAH inhibition assay.

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol is a generalized procedure based on established methods for endocannabinoid quantification.[1][13][14]

Objective: To measure the concentration of anandamide in brain tissue samples from animals treated with a FAAH inhibitor.

Materials:

-

Brain tissue samples (e.g., hippocampus, prefrontal cortex)

-

Internal standard (e.g., anandamide-d8)

-

Acetonitrile (ACN), ice-cold

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Rapidly dissect and freeze brain tissue to prevent post-mortem changes in endocannabinoid levels.

-

Weigh the frozen tissue and homogenize it in ice-cold ACN containing the internal standard.

-

-

Extraction:

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to precipitate proteins.

-

Collect the supernatant containing the lipids.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., ACN/water mixture).

-

Centrifuge to remove any remaining precipitates.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient elution.

-

Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of anandamide.

-

Calculate the concentration of anandamide in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vivo Models for Evaluating FAAH Inhibitors

The therapeutic potential of FAAH inhibitors is assessed in various animal models of human diseases.

-

Analgesia:

-

Hot Plate Test: Measures the latency to a nociceptive response (e.g., paw licking, jumping) when the animal is placed on a heated surface.[15]

-

Von Frey Test: Assesses mechanical allodynia by measuring the paw withdrawal threshold to calibrated filaments.[16]

-

Formalin Test: Involves injecting a dilute formalin solution into the paw and observing nociceptive behaviors (e.g., licking, flinching).[4]

-

-

Anti-inflammatory Effects:

-

Anxiolytic Effects:

Logical Relationship of FAAH Inhibition Effects

Caption: Logical flow from FAAH inhibition to therapeutic effects.

Selectivity Profile

A critical aspect of developing FAAH inhibitors is ensuring their selectivity for FAAH over other serine hydrolases in the proteome to minimize off-target effects.[5][6] Techniques like Activity-Based Protein Profiling (ABPP) are employed to assess the selectivity of these inhibitors in complex biological samples.[5] Highly selective inhibitors, such as PF-3845, have been developed, demonstrating minimal interaction with other enzymes.[6]

Conclusion

Inhibition of FAAH represents a compelling strategy for the therapeutic modulation of the endocannabinoid system. By elevating the levels of endogenous anandamide, FAAH inhibitors have demonstrated significant potential in preclinical models of pain, inflammation, and anxiety. The development of potent and selective inhibitors, coupled with robust in vitro and in vivo characterization, is crucial for advancing these compounds into clinical applications. This guide provides a foundational framework for researchers and drug development professionals to understand and evaluate the role of FAAH inhibitors in shaping the future of endocannabinoid-based therapeutics.

References

- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain | Journal of Neuroscience [jneurosci.org]

- 17. Fatty acid amide hydrolase (FAAH) blockade ameliorates experimental colitis by altering microRNA expression and suppressing inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. jpn.ca [jpn.ca]

- 21. dovepress.com [dovepress.com]

Faah-IN-8: A Technical Guide to Reversible vs. Irreversible FAAH Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide and other related fatty acid ames. Inhibition of FAAH has emerged as a promising therapeutic strategy for a range of conditions including pain, anxiety, and inflammatory disorders. This technical guide provides an in-depth analysis of two distinct modalities of FAAH inhibition—reversible and irreversible—using the well-characterized inhibitors OL-135 and URB597 as respective exemplars, in the context of the placeholder "Faah-IN-8" to represent a compound of interest. This document details the mechanisms of action, presents quantitative inhibitory data, outlines experimental protocols for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of FAAH in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that terminates the signaling of N-arachidonoylethanolamine (anandamide) by hydrolyzing it into arachidonic acid and ethanolamine. By controlling the levels of anandamide, FAAH indirectly modulates the activity of cannabinoid receptors, primarily CB1 and CB2, as well as other targets like peroxisome proliferator-activated receptor alpha (PPARα).

Inhibition of FAAH elevates the endogenous levels of anandamide, thereby potentiating its effects in a spatially and temporally specific manner. This targeted enhancement of endocannabinoid signaling, without the global activation associated with direct cannabinoid receptor agonists, presents a compelling therapeutic avenue. FAAH inhibitors can be broadly classified into two categories based on their mechanism of action: reversible and irreversible.

-

Reversible Inhibitors , such as OL-135, typically form a transient, non-covalent or a readily reversible covalent bond with the enzyme's active site. Their inhibitory effect can be overcome by increasing substrate concentration.

-

Irreversible Inhibitors , like URB597, form a stable, covalent bond with a key amino acid residue in the FAAH active site, leading to permanent inactivation of the enzyme. Restoration of enzyme activity requires the synthesis of new enzyme molecules.

This guide will use OL-135 and URB597 as archetypes to explore the characteristics and experimental evaluation of reversible and irreversible FAAH inhibitors, respectively.

Quantitative Analysis of FAAH Inhibitors

The potency and efficacy of FAAH inhibitors are quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for the representative reversible inhibitor OL-135 and the irreversible inhibitor URB597.

Table 1: In Vitro Inhibitory Activity of Representative FAAH Inhibitors

| Inhibitor | Type | Target Enzyme | IC50 | Ki | Assay Conditions | Reference |

| OL-135 | Reversible | Rat Brain FAAH | 12 nM | 4.7 nM | Competitive inhibition | [1] |

| URB597 | Irreversible | Rat Brain FAAH | 4.6 nM | - | - | [2] |

| URB597 | Irreversible | Human Liver Microsomal FAAH | 3 nM | - | - | [2] |

| URB597 | Irreversible | N1E115 Cell Homogenate FAAH ([3H]-AEA hydrolysis) | 31 ± 3.5 nM | - | - | [3] |

| URB597 | Irreversible | N1E115 Cell Homogenate FAAH ([3H]-PEA hydrolysis) | 600 ± 101 nM | - | - | [3] |

Table 2: In Vivo Efficacy of Representative FAAH Inhibitors

| Inhibitor | Species | Effect | ED50 / ID50 | Route of Administration | Model | Reference |

| OL-135 | Rat | Reversal of mechanical allodynia | 6 - 9 mg/kg | i.p. | Mild Thermal Injury & Spinal Nerve Ligation | [4] |

| URB597 | Rat | Inhibition of brain FAAH activity | 0.15 mg/kg (ID50) | i.p. | - | [2] |

| URB597 | Rat | Antiallodynic and antihyperalgesic effects | ~0.3 mg/kg | i.p. | Carrageenan-induced inflammatory pain | [5] |

Signaling Pathways Modulated by FAAH Inhibition

Inhibition of FAAH leads to an accumulation of anandamide and other N-acylethanolamines (NAEs), which in turn modulate several downstream signaling pathways.

Cannabinoid Receptor Signaling

The primary consequence of elevated anandamide levels is the enhanced activation of cannabinoid receptors CB1 and CB2.[6]

-

CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with the analgesic, anxiolytic, and neuroprotective effects of FAAH inhibition.[7]

-

CB2 Receptors: Primarily found on immune cells, their activation mediates the anti-inflammatory effects of increased anandamide.[7]

PPARα Signaling

FAAH inhibition also increases the levels of other NAEs, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), which are endogenous ligands for the nuclear receptor PPARα.[8][9] Activation of PPARα is implicated in anti-inflammatory and neuroprotective effects, contributing to the therapeutic profile of FAAH inhibitors.[10][11]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro potency of a FAAH inhibitor using a fluorogenic substrate.

Materials:

-

FAAH enzyme source (e.g., rat brain microsomes, recombinant human FAAH)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate: AMC-arachidonoyl amide

-

Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Enzyme Preparation: Dilute the FAAH enzyme source to the desired concentration in cold FAAH Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Assay Setup:

-

100% Activity Wells: Add assay buffer, diluted FAAH enzyme, and solvent vehicle.

-

Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the desired concentration of the test inhibitor.

-

Background Wells: Add assay buffer and solvent vehicle (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate to all wells to initiate the reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro FAAH Inhibition Assay (Radiometric)

This protocol outlines a classic method for assessing FAAH activity using a radiolabeled substrate.[12][13]

Materials:

-

FAAH enzyme source (e.g., rat brain homogenate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Radiolabeled Substrate: [14C-ethanolamine]-Anandamide

-

Test Inhibitor (e.g., this compound) dissolved in a suitable solvent

-

Stop Solution (e.g., Chloroform/Methanol, 2:1 v/v)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme and Inhibitor Preparation: As described in the fluorometric assay.

-

Assay Setup: In microcentrifuge tubes, combine the assay buffer, enzyme preparation, and either the test inhibitor or solvent vehicle.

-

Pre-incubation: Incubate the tubes at 37°C for 10 minutes.

-

Reaction Initiation: Add the radiolabeled anandamide to each tube to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the chloroform/methanol stop solution.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The product, [14C]-ethanolamine, will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition and IC50 as described for the fluorometric assay.

Differentiating Reversible and Irreversible Inhibition

The following workflow can be used to distinguish between reversible and irreversible FAAH inhibitors.

Conclusion

The distinction between reversible and irreversible FAAH inhibitors is fundamental to their pharmacological profile and therapeutic potential. Irreversible inhibitors like URB597 offer a prolonged duration of action, which can be advantageous for sustained therapeutic effects. However, this can also raise concerns about off-target effects and the potential for toxicity. Reversible inhibitors such as OL-135 provide a more transient and potentially more controllable modulation of FAAH activity. The choice between these two modalities depends on the specific therapeutic application and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and signaling pathway analyses presented in this guide provide a framework for the comprehensive evaluation of novel FAAH inhibitors, such as the conceptual "this compound," enabling researchers and drug developers to make informed decisions in the pursuit of new therapies targeting the endocannabinoid system.

References

- 1. Combining fatty acid amide hydrolase (FAAH) inhibition with peroxisome proliferator-activated receptor (PPAR) activation: a new potential multi-target therapeutic strategy for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-alpha nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Approaches to Cancer Therapy: Combining Fatty Acid Amide Hydrolase (FAAH) Inhibition with Peroxisome Proliferator-Activated Receptors (PPARs) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Activity of FAAH Inhibitors: A Technical Guide on Serine Hydrolase Selectivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initial searches for a compound specifically named "Faah-IN-8" did not yield any publicly available information. It is possible that this is an internal compound name not yet disclosed in scientific literature. This guide will therefore focus on the well-documented off-target profile of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 , which gained notoriety during a Phase I clinical trial.[1] Its off-target activities will be contrasted with those of PF-04457845 , a highly selective and clinically tested FAAH inhibitor, to provide a comparative framework for understanding the critical importance of selectivity in drug development.[2][3]

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a key role in the degradation of the endocannabinoid anandamide and other related signaling lipids.[2] Inhibition of FAAH is a promising therapeutic strategy for various conditions, including pain, anxiety, and inflammatory disorders.[3] However, as FAAH is part of the large superfamily of serine hydrolases, achieving selectivity is a major challenge in the development of FAAH inhibitors.[3][4] Off-target inhibition of other serine hydrolases can lead to unforeseen and potentially severe adverse effects.[1]

This technical guide provides a detailed overview of the off-target activity of BIA 10-2474 against other serine hydrolases, presents the experimental protocols used to determine these activities, and visualizes the key experimental workflows and related pathways.

Data Presentation: Off-Target Activity of BIA 10-2474 and PF-04457845

The following table summarizes the known off-target activities of BIA 10-2474 and PF-04457845 against various human serine hydrolases, as determined by competitive activity-based protein profiling (ABPP).

| Target Serine Hydrolase | BIA 10-2474 Inhibition | PF-04457845 Inhibition | Primary Function of Off-Target |

| FAAH | Primary Target | Primary Target | Endocannabinoid degradation |

| FAAH2 | Inhibited[5] | Inhibited[2] | Hydrolysis of N-acylethanolamines |

| ABHD6 (α/β-hydrolase domain containing 6) | Inhibited[1][5] | No significant inhibition[2] | Regulation of 2-arachidonoylglycerol (2-AG) signaling |

| CES1 (Carboxylesterase 1) | Inhibited[1][5] | No significant inhibition[3] | Xenobiotic and endobiotic metabolism |